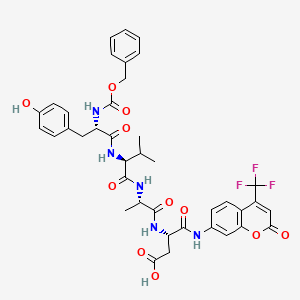

Z-Tyr-Val-Ala-Asp-AFC

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Z-Tyr-Val-Ala-Asp-AFC, also known as Z-YVAD-AFC, is a fluorogenic substrate for caspase-1 . Caspase-1, also known as Interleukin 1β converting enzyme (ICE), is a cysteine protease that plays a crucial role in cell apoptosis and inflammation .

Mode of Action

Z-YVAD-AFC interacts with caspase-1 by fitting into the enzyme’s active site. The parent tetrapeptide of Z-YVAD-AFC is derived from the cleavage site for pro-interleukin β1, representing the minimal sequence that caspase-1 recognizes .

Biochemical Pathways

Upon interaction with caspase-1, Z-YVAD-AFC is cleaved, leading to the activation of the enzyme. Activated caspase-1 then converts the inactive IL-1β precursor into a pro-inflammatory cytokine . This cytokine mediates a wide range of immune and inflammatory responses .

Pharmacokinetics

It’s known that the compound is typically stored at temperatures below -20°c .

Result of Action

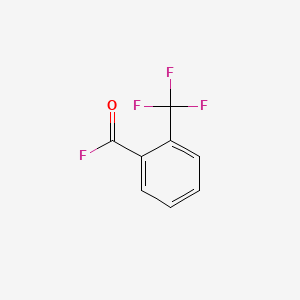

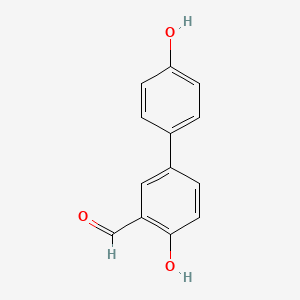

The cleavage of Z-YVAD-AFC by caspase-1 results in the release of free fluorescent 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified by its emission at 495-505 nm when excited at 395-400 nm . This fluorescence serves as a marker for caspase-1 activity and, by extension, the level of apoptosis and inflammation within the cell .

Action Environment

The presence of halogen substituents at the fluorescent group improves the membrane permeability of the YVAD-derived caspase-1 substrate Z-YVAD-AFC . This suggests that the cellular environment and the presence of specific chemical groups can influence the compound’s action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Z-Tyr-Val-Ala-Asp-AFC interacts with caspase-1, a cysteine protease . This enzyme preferentially cleaves substrates built on VAD (val-ala-asp) sequences . Upon enzymatic cleavage by caspase-1, 7-amino-4-trifluoromethylcoumarin (AFC) is released and its fluorescence can be used to quantify caspase-1 activity .

Cellular Effects

The effects of this compound on cells are primarily mediated through its interaction with caspase-1. Caspase-1 plays a crucial role in the inflammatory response, and its activity can influence cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1. When cleaved by caspase-1, it releases AFC, whose fluorescence can be used to quantify the activity of caspase-1 .

Metabolic Pathways

This compound is involved in the caspase-1 metabolic pathway

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its membrane permeability . It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du Z-YVAD-AFC implique le couplage de la N-[(phénylméthoxy)carbonyl]-L-tyrosyl-L-valyl-L-alanine avec la N-[2-oxo-4-(trifluorométhyl)-2H-1-benzopyran-7-yl]-L-α-asparagine. La réaction est généralement effectuée en présence de réactifs de couplage tels que la dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) dans des conditions anhydres .

Méthodes de production industrielle: La production industrielle du Z-YVAD-AFC suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions: Le Z-YVAD-AFC subit principalement des réactions de clivage enzymatique. Il est spécifiquement clivé par la caspase-1, libérant la 7-amino-4-trifluorométhylcoumarine .

Réactifs et conditions courants:

Réactifs: Enzyme caspase-1, solutions tampons.

Principaux produits: Le principal produit formé par le clivage enzymatique du Z-YVAD-AFC est la 7-amino-4-trifluorométhylcoumarine, qui présente une fluorescence .

Applications de la recherche scientifique

Chimie: Le Z-YVAD-AFC est utilisé comme substrat fluorogène dans diverses analyses biochimiques pour étudier la cinétique enzymatique et l'inhibition .

Biologie: En biologie cellulaire, le Z-YVAD-AFC est utilisé pour surveiller l'activité de la caspase-1, qui est cruciale dans l'étude de l'apoptose et de l'inflammation .

Médecine: Le Z-YVAD-AFC est utilisé en recherche médicale pour étudier le rôle de la caspase-1 dans des maladies telles que le cancer et les troubles neurodégénératifs .

Industrie: Dans l'industrie pharmaceutique, le Z-YVAD-AFC est utilisé dans la découverte et le développement de médicaments pour cribler les inhibiteurs potentiels de la caspase-1 .

Mécanisme d'action

Le Z-YVAD-AFC exerce ses effets par le biais du clivage enzymatique par la caspase-1. L'enzyme reconnaît la séquence peptidique spécifique dans le Z-YVAD-AFC et le clive, libérant la 7-amino-4-trifluorométhylcoumarine. Cet événement de clivage peut être quantifié en mesurant la fluorescence du produit libéré, ce qui permet aux chercheurs de surveiller l'activité de la caspase-1 .

Applications De Recherche Scientifique

Chemistry: Z-YVAD-AFC is used as a fluorogenic substrate in various biochemical assays to study enzyme kinetics and inhibition .

Biology: In cell biology, Z-YVAD-AFC is used to monitor caspase-1 activity, which is crucial in the study of apoptosis and inflammation .

Medicine: Z-YVAD-AFC is employed in medical research to investigate the role of caspase-1 in diseases such as cancer and neurodegenerative disorders .

Industry: In the pharmaceutical industry, Z-YVAD-AFC is used in drug discovery and development to screen for potential caspase-1 inhibitors .

Comparaison Avec Des Composés Similaires

Composés similaires:

Z-DEVD-FMK: Un autre substrat fluorogène utilisé pour étudier l'activité de la caspase-3.

Z-VDVAD-AFC: Un substrat fluorogène pour la caspase-2.

Unicité: Le Z-YVAD-AFC est unique par sa spécificité pour la caspase-1, ce qui en fait un outil précieux pour étudier l'activité de cette enzyme particulière et son rôle dans divers processus biologiques .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40F3N5O11/c1-20(2)33(47-36(54)28(15-22-9-12-25(48)13-10-22)46-38(56)57-19-23-7-5-4-6-8-23)37(55)43-21(3)34(52)45-29(18-31(49)50)35(53)44-24-11-14-26-27(39(40,41)42)17-32(51)58-30(26)16-24/h4-14,16-17,20-21,28-29,33,48H,15,18-19H2,1-3H3,(H,43,55)(H,44,53)(H,45,52)(H,46,56)(H,47,54)(H,49,50)/t21-,28-,29-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXAFKWYKRPT-FNGAAQSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40F3N5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

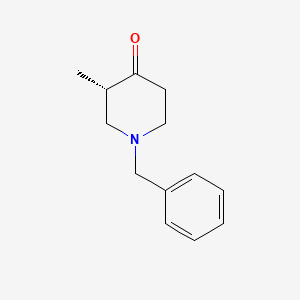

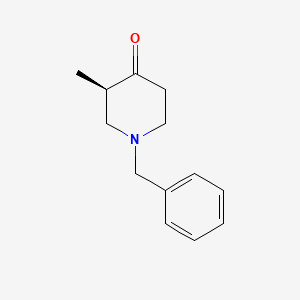

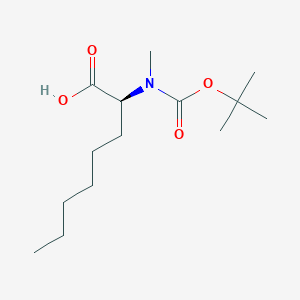

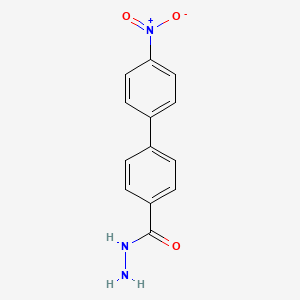

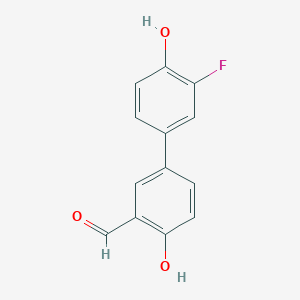

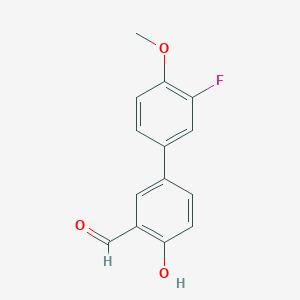

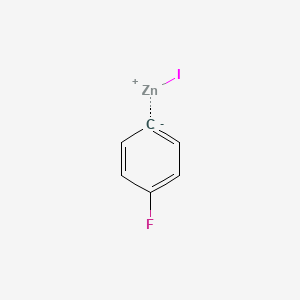

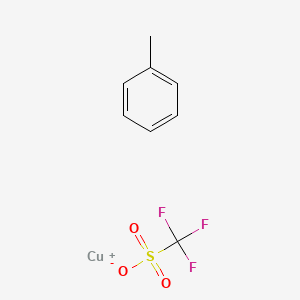

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6334115.png)